(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

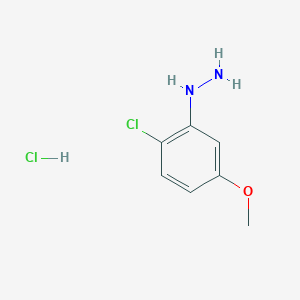

The compound is systematically named This compound , with the molecular formula C₇H₁₀Cl₂N₂O and a molecular weight of 209.07 g/mol . The IUPAC naming reflects the substituents on the phenyl ring: a chlorine atom at position 2 and a methoxy group (-OCH₃) at position 5. The hydrazine (-NH-NH₂) group is bonded to the aromatic ring, and the hydrochloride counterion completes the salt structure.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₁₀Cl₂N₂O | |

| Molecular Weight | 209.07 g/mol | |

| SMILES String | COC1=CC(=C(C=C1)Cl)NN.Cl |

The structure is characterized by a monosubstituted phenyl ring with two substituents (Cl and OCH₃) and a hydrazine group forming a salt with HCl.

Crystal Structure and Conformational Isomerism

While direct crystallographic data for this compound is limited, insights can be derived from analogous arylhydrazine hydrochlorides. The syn/anti conformation of the hydrazine group is critical in determining molecular packing. In phenylhydrazine derivatives, the lone pair on the nitrogen adjacent to the phenyl ring typically adopts an anti-periplanar arrangement to minimize steric hindrance.

For this compound:

- Phenyl Ring Geometry : The 2-chloro and 5-methoxy substituents create an ortho-methoxy orientation , which may influence π-electron density and steric interactions.

- Hydrazine Conformation : The NH₂ group likely adopts a syn arrangement relative to the phenyl ring to optimize hydrogen bonding with the chloride counterion.

The crystal structure may involve intermolecular hydrogen bonds between the NH groups of hydrazine and the chloride ion, as observed in similar hydrazine salts.

Electronic Configuration and Resonance Stabilization

The electronic properties are governed by the electron-donating methoxy group (-OCH₃) and electron-withdrawing chlorine atom (Cl).

| Substituent | Effect on Electron Density | Impact on Hydrazine Group |

|---|---|---|

| Methoxy (-OCH₃) | Donates electrons via resonance | Stabilizes adjacent NH groups |

| Chlorine (Cl) | Withdraws electrons via inductive effect | Reduces electron density at NH |

The methoxy group enhances resonance stabilization of the hydrazine’s lone pairs, while the chlorine atom polarizes the C-Cl bond, creating a partial positive charge on the adjacent carbon. This electronic interplay influences the compound’s reactivity and hydrogen bonding capacity.

Hydrogen Bonding Patterns in Solid-State Morphology

The hydrochloride form facilitates strong hydrogen bonds between the NH groups of hydrazine and the chloride ion (NH···Cl). Additional interactions may occur:

- Intramolecular Hydrogen Bonds : Between NH and the methoxy oxygen (if spatially feasible).

- Intercrystalline Interactions : Chloride ions bridging adjacent hydrazine molecules.

A hypothetical hydrogen bonding network is proposed based on related compounds:

| Donor | Acceptor | Bond Length | Angle |

|---|---|---|---|

| NH (hydrazine) | Cl⁻ | ~2.5–3.0 Å | 160–180° |

| NH (hydrazine) | O (methoxy) | ~2.8–3.2 Å | 120–150° |

These interactions dictate the compound’s crystalline packing and thermal stability.

Properties

IUPAC Name |

(2-chloro-5-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJVZBFXSVGMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50709-34-7 | |

| Record name | (2-chloro-5-methoxyphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 187.64 g/mol. The compound features a hydrazine functional group attached to a phenyl ring substituted with both a chloro and a methoxy group, which plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that (2-chloro-5-methoxyphenyl)hydrazine exhibits several biological activities, particularly as an enzyme inhibitor. Its structural characteristics suggest potential interactions with various biological targets, including:

- Enzyme Inhibition : It may inhibit cytochrome P450 enzymes, which are critical for drug metabolism and the efficacy of therapeutic agents.

- Anticancer Properties : Similar compounds have shown activity against cancer cells, suggesting that this hydrazine derivative could also possess anticancer properties.

- Antimicrobial Activity : Some studies report promising antimicrobial effects, indicating potential applications in treating infections .

The exact mechanisms by which (2-chloro-5-methoxyphenyl)hydrazine exerts its biological effects are still being elucidated. However, it is thought to involve:

- Enzyme Interaction : By binding to specific enzymes, it may alter their activity and influence metabolic pathways.

- Cellular Uptake : The lipophilicity of the compound may facilitate its absorption into cells, enhancing its therapeutic potential.

Research Findings and Case Studies

Several studies have documented the biological activity of (2-chloro-5-methoxyphenyl)hydrazine:

-

Cytotoxicity Studies : Research has shown varying degrees of cytotoxicity against different cancer cell lines. For example, derivatives of similar structures demonstrated IC values in the nanomolar range against specific cancer cell lines .

Compound Cell Line IC (nM) Compound A KG1 25.3 ± 4.6 Compound B SNU16 77.4 ± 6.2 Compound C H1975 5.3 -

Antimicrobial Activity : A series of hydrazone derivatives were tested against Mycobacterium tuberculosis and Staphylococcus aureus, showing significant inhibitory effects .

Compound Target Pathogen IC (µM) Compound D M. tuberculosis 0.2 Compound E S. aureus 0.3 -

Comparative Analysis : The biological activity of (2-chloro-5-methoxyphenyl)hydrazine was compared with structurally similar compounds to evaluate the influence of different substituents on activity levels.

Compound Name Structural Features Biological Activity 3-(2-Chloro-4-methoxyphenyl)aniline hydrochloride Chloro and methoxy groups on different positions Varies significantly 3-(2-Chloro-6-methoxyphenyl)aniline hydrochloride Similar substitution but at another position Altered reactivity

Scientific Research Applications

Medicinal Chemistry Applications

-

Cancer Research:

- (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride has been identified as a potential lead compound for developing new pharmaceuticals targeting cancer cells. Its structural characteristics suggest that it may inhibit specific enzymes involved in cancer progression, similar to other compounds in its class.

-

Enzyme Inhibition:

- The compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting the pharmacokinetics and pharmacodynamics of drugs derived from this compound.

-

Neuropharmacology:

- Preliminary studies indicate that derivatives of (2-chloro-5-methoxyphenyl)hydrazine may exhibit activity at serotonin receptors, particularly the 5-HT receptor, which is implicated in various neurological conditions. This suggests potential applications in treating mood disorders and other CNS-related ailments .

Synthesis and Industrial Applications

The synthesis of (2-chloro-5-methoxyphenyl)hydrazine typically involves several key steps, including the reaction of appropriate starting materials under controlled conditions to yield high-purity products suitable for research and industrial applications. Continuous flow reactors are often employed to enhance yield and efficiency during synthesis.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(2-Chloro-4-methoxyphenyl)aniline hydrochloride | Chloro and methoxy groups on different positions | Different reactivity due to substitution pattern |

| 3-(2-Chloro-6-methoxyphenyl)aniline hydrochloride | Similar substitution but at another position | Variations in biological activity |

| 3-(2-Chloro-5-ethoxyphenyl)aniline hydrochloride | Ethoxy group instead of methoxy | Altered solubility and reactivity |

The unique substitution pattern of (2-chloro-5-methoxyphenyl)hydrazine influences its reactivity and biological activity compared to its analogs, making it a valuable candidate for further development in medicinal chemistry.

Case Studies and Research Findings

-

In Vivo Studies:

- In animal models, compounds structurally related to (2-chloro-5-methoxyphenyl)hydrazine have been shown to induce significant biological responses, including tumor formation when administered at specific dosages over extended periods. These findings highlight the need for careful evaluation of dosage and potential side effects in therapeutic applications .

-

Toxicology Assessments:

- Research indicates that hydrazines, including (2-chloro-5-methoxyphenyl)hydrazine, can exhibit toxic effects at high doses, necessitating thorough toxicological assessments before clinical application . For instance, studies have documented adverse effects such as methaemoglobinaemia and liver damage in animal models exposed to hydrazines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of (2-chloro-5-methoxyphenyl)hydrazine hydrochloride differ in substituent type, position, or functional groups, which significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Data Table: Key Properties of Selected Hydrazine Hydrochlorides

Structural and Reactivity Analysis

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The chloro group (electron-withdrawing) in (2-chloro-5-methoxyphenyl)hydrazine HCl decreases electron density on the benzene ring, reducing nucleophilicity compared to analogs with electron-donating groups like methoxy or methyl .

- Methoxy groups enhance solubility in polar solvents but may sterically hinder reactions at the adjacent position .

Steric Hindrance :

- Bulky substituents (e.g., methylthio in [5-Cl-2-SMe]hydrazine HCl) reduce reaction yields in nucleophilic substitutions due to steric effects .

- In (2-chloro-5-methoxyphenyl)hydrazine HCl, the ortho-chloro and para-methoxy arrangement creates moderate steric hindrance, as evidenced by low yields (~40–60%) in SN2 reactions involving large molecules .

Regiochemical Influence

- Position of Substituents :

- The 2-Cl, 5-OMe configuration in the parent compound directs electrophilic substitution to the 4-position of the benzene ring, favoring specific regioisomers in cyclocondensation reactions (e.g., pyrazole derivatives) .

- In contrast, (4-Cl-2-OMe)hydrazine HCl directs reactivity to the 1-position, enabling synthesis of pyrazolone derivatives for fungicides .

Q & A

Q. What are the standard synthesis protocols for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, and how can reaction parameters be optimized?

Methodological Answer: The compound is typically synthesized by refluxing a benzylideneacetone derivative with substituted phenylhydrazine hydrochloride in ethanol for 6–8 hours. Critical parameters include:

- Solvent Choice: Ethanol is preferred due to its polarity and ability to dissolve both reactants .

- Molar Ratios: A 1:1 molar ratio of ketone to hydrazine derivative ensures minimal side products .

- Purification: The precipitate formed after cooling is filtered, dried, and recrystallized from ethanol to enhance purity .

For safer handling, hydrazine hydrochloride salts are often prepared via double displacement (e.g., hydrazine sulfate with calcium chloride) to avoid free hydrazine .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

Methodological Answer:

- Spectroscopy: NMR (¹H/¹³C) identifies substitution patterns (e.g., chloro and methoxy groups) and confirms hydrazine linkage via NH signals .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines structures, though challenges arise from low electron density of chlorine atoms .

- Elemental Analysis: Validates purity by comparing experimental and theoretical C/H/N/Cl percentages .

Q. What safety protocols are essential when handling this compound, given its toxicity profile?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure. Hydrazine derivatives bind hemoglobin, causing hemolytic anemia .

- Storage: Keep in airtight containers with desiccants to prevent hydrolysis .

- Spill Management: Neutralize with calcium hypochlorite solution to degrade toxic hydrazine residues .

- Toxicity Data: LD₅₀ values vary widely (25–2100 mg/kg in rodents), necessitating species-specific risk assessments .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in heterocyclic synthesis (e.g., pyrazoles or indoles)?

Methodological Answer: The hydrazine moiety acts as a nucleophile, attacking carbonyl carbons in ketones or aldehydes to form hydrazones. Subsequent cyclization (e.g., via acid catalysis or heat) generates pyrazoles or indoles. For example:

Q. How do crystallographic challenges (e.g., twinning, weak diffraction) affect structural analysis, and how can SHELX software address these?

Methodological Answer:

- Challenges: Chlorine atoms cause absorption errors, while weak diffraction complicates phase determination. Twinning (common in hydrazine salts) requires specialized refinement .

- Solutions: SHELXL refines structures using high-resolution data and incorporates constraints for disordered atoms. SHELXD/SHELXE resolve phases via dual-space methods, even with low-quality crystals .

Q. What role does this compound play in biochemical applications, such as enzyme inhibition or metal complexation?

Methodological Answer:

- Enzyme Inhibition: Hydrazine derivatives inhibit aminopeptidases (e.g., APN) by coordinating active-site zinc ions. Structure-activity relationships (SAR) show chloro and methoxy groups enhance binding .

- Metal Complexation: Forms stable Schiff base ligands with transition metals (e.g., Cu(II)) for catalysis or bioimaging. The methoxy group modulates ligand flexibility and metal affinity .

Data Contradictions and Resolution

- Toxicity Variability: LD₅₀ ranges (25–2100 mg/kg) across species highlight the need for species-specific toxicity studies before in vivo applications.

- Synthesis Yields: Conflicting reports on optimal reflux times (6–8 hours vs. longer) suggest substrate-dependent kinetics, requiring trial-based optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.